molecular formula C9H5BrFN B2452457 3-Bromo-8-fluoroquinoline CAS No. 855477-01-9

3-Bromo-8-fluoroquinoline

Cat. No.: B2452457
CAS No.: 855477-01-9
M. Wt: 226.048
InChI Key: LSJWECDASRDXEY-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.

Mechanism of Action

Target of Action

It is known that quinolines, the family to which this compound belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular function.

Mode of Action

Quinolines typically interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, and allosteric modulation . The presence of bromine and fluorine atoms in the quinoline structure may enhance these interactions, potentially altering the activity of the target enzymes .

Biochemical Pathways

These could include pathways involved in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Halogenation can enhance lipophilicity, potentially improving absorption and distribution. It can also affect metabolic stability, potentially prolonging the compound’s bioavailability .

Result of Action

As a member of the quinoline family, it may exhibit antibacterial, antineoplastic, and antiviral activities . The specific effects would depend on the particular enzymes inhibited by this compound and the subsequent alterations in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-8-fluoroquinoline . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability . Additionally, these factors can also influence the compound’s interaction with its targets and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by bromination at the desired position. The reaction conditions often involve the use of reagents such as bromine or N-bromosuccinimide (NBS) for bromination and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) for fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinoline derivatives with enhanced biological activities .

Scientific Research Applications

3-Bromo-8-fluoroquinoline has numerous applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both bromine and fluorine atoms, which enhances its chemical reactivity and biological activity. This dual substitution pattern provides a versatile platform for further functionalization and the development of new derivatives with improved properties .

Properties

IUPAC Name

3-bromo-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJWECDASRDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855477-01-9
Record name 3-bromo-8-fluoroquinoline
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